
1-(Acetyloxy)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Acetyloxy)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a positively charged pyridinium ion
準備方法
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)pyridin-1-ium chloride can be synthesized through a quaternization reaction. This involves the reaction of pyridine with acetic anhydride in the presence of a suitable halogenating agent, such as hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(Acetyloxy)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
科学的研究の応用
1-(Acetyloxy)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(Acetyloxy)pyridin-1-ium chloride involves its interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or cell membranes, leading to inhibition of enzyme activity or disruption of membrane integrity. This interaction is mediated through electrostatic forces and hydrogen bonding.
類似化合物との比較
Similar Compounds
Pyridinium chloride: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
1-(Carboxymethyl)pyridin-1-ium chloride: Contains a carboxymethyl group instead of an acetoxy group, leading to different reactivity and applications.
Cetylpyridinium chloride: A quaternary ammonium compound with a long alkyl chain, commonly used as an antiseptic.
Uniqueness
1-(Acetyloxy)pyridin-1-ium chloride is unique due to the presence of the acetoxy group, which imparts specific reactivity and potential applications in organic synthesis and biological studies. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
特性
CAS番号 |
1532-18-9 |
|---|---|
分子式 |
C7H8ClNO2 |
分子量 |
173.60 g/mol |
IUPAC名 |
pyridin-1-ium-1-yl acetate;chloride |
InChI |
InChI=1S/C7H8NO2.ClH/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H/q+1;/p-1 |
InChIキー |
ZAFGMDRIYURPHX-UHFFFAOYSA-M |
正規SMILES |
CC(=O)O[N+]1=CC=CC=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



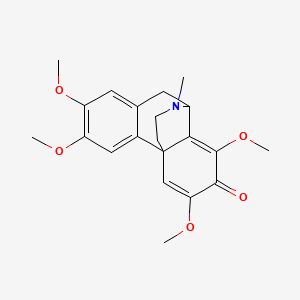
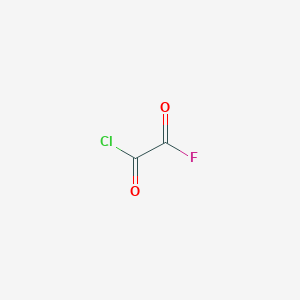
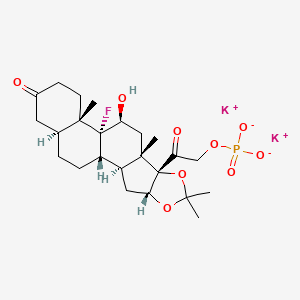
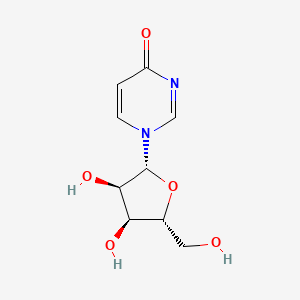
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
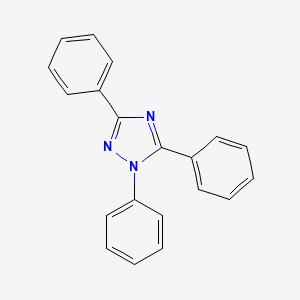

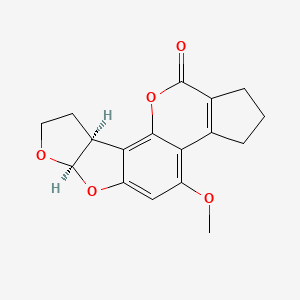



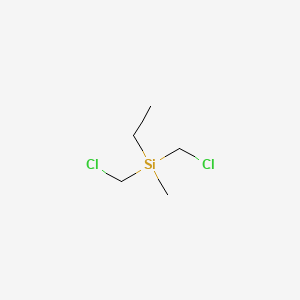
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)
